molecular formula C20H21N3O4 B10998349 4-methoxy-N-methyl-3-({[(1-methyl-1H-indol-4-yl)oxy]acetyl}amino)benzamide

4-methoxy-N-methyl-3-({[(1-methyl-1H-indol-4-yl)oxy]acetyl}amino)benzamide

Cat. No.: B10998349
M. Wt: 367.4 g/mol
InChI Key: UCJGTNQRRGMXIH-UHFFFAOYSA-N
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Description

4-METHOXY-N-METHYL-3-({2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)BENZAMIDE is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-METHYL-3-({2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-methyl-3-nitroaniline with various reagents to introduce the methoxy and indole groups . The reaction conditions often include the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-METHYL-3-({2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-METHOXY-N-METHYL-3-({2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHOXY-N-METHYL-3-({2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole moiety allows it to bind with high affinity to multiple receptors, contributing to its biological activity .

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

4-methoxy-N-methyl-3-[[2-(1-methylindol-4-yl)oxyacetyl]amino]benzamide

InChI

InChI=1S/C20H21N3O4/c1-21-20(25)13-7-8-18(26-3)15(11-13)22-19(24)12-27-17-6-4-5-16-14(17)9-10-23(16)2/h4-11H,12H2,1-3H3,(H,21,25)(H,22,24)

InChI Key

UCJGTNQRRGMXIH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC)NC(=O)COC2=CC=CC3=C2C=CN3C

Origin of Product

United States

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